molecular formula C7H7N5 B2793536 2-Pyridin-2-yltriazol-4-amine CAS No. 1710344-48-1

2-Pyridin-2-yltriazol-4-amine

Cat. No. B2793536
CAS RN: 1710344-48-1
M. Wt: 161.168
InChI Key: QSFNUBCKVGVSDS-UHFFFAOYSA-N
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Description

2-Pyridin-2-yltriazol-4-amine, also known as PTZA, is a chemical compound that has drawn attention from scientists due to its potential applications in various fields. It has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins like biotin carboxylase and PLK4 , which play crucial roles in various biological processes.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit their targets, thereby affecting the normal functioning of the associated biochemical pathways .

Biochemical Pathways

Related compounds have been found to exhibit anti-fibrotic activities , suggesting that they may influence pathways related to fibrosis.

Result of Action

Related compounds have been found to exhibit anti-fibrotic activities , suggesting that they may inhibit the production of collagen, a key component of fibrotic tissues.

Advantages and Limitations for Lab Experiments

2-Pyridin-2-yltriazol-4-amine has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its limitations include its poor solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-Pyridin-2-yltriazol-4-amine. One area of interest is its potential use as an anticancer drug, with further studies needed to determine its effectiveness in vivo. Another area of interest is its potential use as an antibacterial agent, with research needed to determine its effectiveness against different strains of bacteria. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.

Synthesis Methods

2-Pyridin-2-yltriazol-4-amine can be synthesized using various methods, including the reaction of 2-pyridinecarboxaldehyde with hydrazine hydrate followed by the addition of sodium azide and copper sulfate. Another method involves the reaction of pyridine-2-carboxylic acid with thionyl chloride, followed by the addition of sodium azide and copper sulfate.

Scientific Research Applications

2-Pyridin-2-yltriazol-4-amine has been studied for its potential applications in various scientific fields. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use as an antibacterial agent, with research showing its effectiveness against various strains of bacteria.

properties

IUPAC Name

2-pyridin-2-yltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-5-10-12(11-6)7-3-1-2-4-9-7/h1-5H,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFNUBCKVGVSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2N=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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